molecular formula C23H19FN2O B8680138 6-(Dibenzylamino)-8-fluoroisoquinolin-1(2H)-one CAS No. 918811-51-5

6-(Dibenzylamino)-8-fluoroisoquinolin-1(2H)-one

Cat. No.: B8680138
CAS No.: 918811-51-5
M. Wt: 358.4 g/mol
InChI Key: WRZPWZUKGWJLOD-UHFFFAOYSA-N
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Description

6-(Dibenzylamino)-8-fluoroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H19FN2O and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

918811-51-5

Molecular Formula

C23H19FN2O

Molecular Weight

358.4 g/mol

IUPAC Name

6-(dibenzylamino)-8-fluoro-2H-isoquinolin-1-one

InChI

InChI=1S/C23H19FN2O/c24-21-14-20(13-19-11-12-25-23(27)22(19)21)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,27)

InChI Key

WRZPWZUKGWJLOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C4C(=C3)C=CNC4=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl chloroformate (0.320 mL, 3.35 mmol) in acetone (5 mL) was added dropwise to a suspension of 19C (1.013 g, 2.80 mmol) in a mixture of acetone (30 mL) and triethylamine (0.90 mL, 6.4 mmol) at 0° C. The reaction mixture was stirred for 45 min and then a solution of sodium azide (0.350 g, 5.4 mmol) in water (8 mL) was added dropwise over 1 h. After an additional 1 h, the reaction was warmed to rt, poured into ice water, and the solid was isolated by filtration and washed with water (Do not allow the solid to dry out). (Caution: this acyl azide intermediate is potentially explosive and should be handled in small quantities behind a safety shield.) The solid was dissolved in DCM, dried (MgSO4), filtered, and the volume reduced to ˜2 mL with a stream of nitrogen. Diphenyl ether (2 mL) was added, and the crude acyl azide solution was used directly. The acyl azide solution was added slowly dropwise via addition funnel to a refluxing mixture of diphenyl ether (8.12 g) and tributylamine (2 mL), internal temperature ˜230° C. A flow of dry nitrogen was maintained through the reaction vessel to a bubbler during the reaction. Reflux was continued for an additional 1 h, after which time the majority of the solvent was removed in vacuo. The residue was cooled to room temperature and hexanes was added. The solid was collected by filtration and washed with hexanes to give 19D (0.830 g, 83%) as an off-white solid. LC-MS m/z: 359.4 (M+H)+.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
1.013 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
83%

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